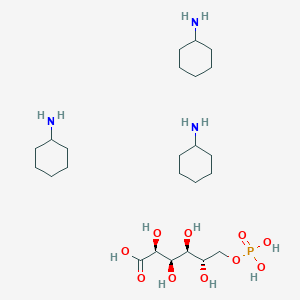
4-Nitrophenyl 2-Acetamido-2-desoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranosid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several key steps, including the reaction of phenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, catalyzed by bromide ion. This reaction proceeds readily, yielding a protected, 4-O-substituted α-L-fucopyranosyl derivative. Further processing through O-deacetylation, followed by hydrogenolysis, gives the target compound. Notably, the synthesis also explores the production of p-nitrophenyl derivatives through treatment with acetyl chloride and sodium p-nitrophenoxide (Rana, Barlow, & Matta, 1982).
Wissenschaftliche Forschungsanwendungen
Enzym-Substrat für Glykosidase-Aktivitäts-Assays
Diese Verbindung wird häufig als synthetisches Substrat zur Messung der Aktivität von Glykosidasen verwendet, Enzyme, die glykosidische Bindungen in Zuckern hydrolysieren. Insbesondere wird sie zur Bestimmung der Aktivität von β-N-Acetylhexosaminidasen {svg_1} verwendet, die eine entscheidende Rolle beim Abbau von Glykoproteinen und Glykolipiden spielen.
Studium von Insekten-Darmenzymen
In der Entomologie wurde diese Verbindung verwendet, um die hydrolysierenden Aktivitäten von glykosidischen Enzymen im Darm von Insekten wie Psacothea hilaris {svg_2} zu untersuchen. Diese Forschung kann zu einem besseren Verständnis der Insektenverdauung und potenzieller Schädlingsbekämpfungsmethoden führen.
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside is the enzyme N-acetylgalactosaminidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates.
Mode of Action
The compound acts as a substrate for N-acetylgalactosaminidase . It interacts with the enzyme, leading to its cleavage and the release of a 4-nitrophenol moiety . This interaction results in a change in the enzyme’s activity, which can be measured by monitoring the release of 4-nitrophenol.
Biochemical Pathways
The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside affects the glycosaminoglycan degradation pathway . This pathway is responsible for the breakdown of complex carbohydrates in the body. The downstream effects of this interaction can influence various biological processes, including cellular communication and extracellular matrix structure.
Pharmacokinetics
Like many similar compounds, its bioavailability is likely to be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion .
Result of Action
The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside results in the production of a yellow solution when the β-amino glucoside substrate is cleaved . This is particularly useful for the detection and characterization of N-acetylgalactosaminidase activity in various biological samples .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or its target enzyme .
Safety and Hazards
The safety data sheet for a similar compound, “4-Nitrophenyl N-acetyl-β-D-glucosaminide”, indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to an unborn child .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12+,13+,14+,15+,16+,17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZMRCVWYGGHU-PIRDJKQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120478 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259143-52-7 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259143-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)



![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)


